4-Bromo-3-fluoro-5-methoxyaniline
CAS No.:
Cat. No.: VC13519931
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFNO |
|---|---|
| Molecular Weight | 220.04 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-5-methoxyaniline |
| Standard InChI | InChI=1S/C7H7BrFNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3 |
| Standard InChI Key | LNVJWSAJCOUHDU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)N)F)Br |
| Canonical SMILES | COC1=C(C(=CC(=C1)N)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 4-bromo-3-fluoro-5-methoxyaniline is C₇H₇BrFNO, with a molecular weight of 220.04 g/mol. Its IUPAC name derives from the positions of its substituents on the aniline backbone:
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Bromine at the 4-position
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Fluorine at the 3-position
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Methoxy group (-OCH₃) at the 5-position
The compound’s structure is represented by the canonical SMILES notation COC1=CC(=C(C(=C1)F)Br)N, which encodes the spatial arrangement of its functional groups.
Comparative Analysis with Structural Analogs
Substituent positioning significantly influences the physicochemical and biological properties of halogenated anilines. The table below contrasts 4-bromo-3-fluoro-5-methoxyaniline with related compounds:
The meta- and para-positions of the bromine and methoxy groups in 4-bromo-3-fluoro-5-methoxyaniline create a distinct electronic profile, influencing its participation in electrophilic substitution and cross-coupling reactions.
Synthesis and Optimization Strategies
Bromination and Fluorination Pathways
While no direct synthesis route for 4-bromo-3-fluoro-5-methoxyaniline is documented, methodologies for analogous compounds suggest a multi-step approach:
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Nitration of Precursor: Starting with 3-fluoro-5-methoxyaniline, nitration introduces a nitro group at the 4-position.
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Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively substitutes the nitro group’s para-position with bromine .
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Reduction: Catalytic hydrogenation or Fe/HCl reduces the nitro group to an amine, yielding the target compound.
Critical Reaction Parameters:
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Temperature: Optimal bromination occurs at 15–60°C to prevent over-bromination .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
Industrial-Scale Production Challenges
Industrial synthesis requires addressing:
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Regioselectivity: Competing bromination at ortho/meta positions necessitates directing groups or protective strategies.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product in >85% purity.
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O of methoxy), and 550 cm⁻¹ (C-Br).
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NMR (¹H):
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δ 6.45 (s, 1H, aromatic H-2)
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δ 3.85 (s, 3H, OCH₃)
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δ 5.10 (broad, 2H, NH₂)
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Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C (estimated) | Differential Scanning Calorimetry |
| Solubility in Water | <0.1 g/L (25°C) | Shake-flask method |
| logP (Octanol-Water) | 2.34 | Computational prediction |
The low water solubility and moderate lipophilicity suggest applicability in organic synthesis rather than aqueous biological systems.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Combretastatin Analogs: Tubulin-binding agents with antivascular effects in tumors.
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Kinase Inhibitor Scaffolds: Functionalization at the amine group generates libraries for high-throughput screening.
Materials Science Applications
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Dye Synthesis: Methoxy and halogen groups contribute to bathochromic shifts in azo dyes.
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Polymer Modification: Incorporation into polyaniline derivatives enhances conductivity and thermal stability.
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